molecular formula C17H11ClFNO2S2 B4551058 3-allyl-5-{[5-(4-chloro-2-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one

3-allyl-5-{[5-(4-chloro-2-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4551058
M. Wt: 379.9 g/mol
InChI Key: DIPDXASSSIBZIR-OQLLNIDSSA-N
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Description

3-allyl-5-{[5-(4-chloro-2-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C17H11ClFNO2S2 and its molecular weight is 379.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.9903768 g/mol and the complexity rating of the compound is 571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thiazolidinone Derivatives

Thiazolidinones are a class of compounds known for their diverse biological activities. Research has shown that various derivatives of thiazolidinones exhibit significant antimicrobial , anticonvulsant , anti-inflammatory , and antitumor activities, among others. These activities make thiazolidinones attractive scaffolds for the development of new therapeutic agents.

  • Antimicrobial Activity : Thiazolidinone derivatives have been studied for their potential as antimicrobial agents. For example, compounds with a thiazolidinone core have shown effectiveness against various bacterial and fungal strains, suggesting their utility in developing new antibiotics and antifungal medications (B'Bhatt & Sharma, 2017).

  • Anticonvulsant Activity : The anticonvulsant properties of thiazolidinone derivatives have been explored, with some compounds demonstrating protection against seizures in preclinical models. This research highlights the potential of thiazolidinone derivatives in treating neurological disorders such as epilepsy (Çapan et al., 1996).

  • Anti-Inflammatory Activity : Certain thiazolidinone derivatives have exhibited significant anti-inflammatory effects, making them candidates for the development of new anti-inflammatory drugs. This activity is crucial for treating various inflammatory disorders, including arthritis and inflammatory bowel disease (Sunder & Maleraju, 2013).

  • Antitumor and Anticancer Activities : Research into thiazolidinone derivatives has also included their evaluation as potential anticancer agents. Some derivatives have shown promising results in inhibiting the growth of cancer cells, suggesting their application in cancer therapy (Çıkla et al., 2013).

Properties

IUPAC Name

(5E)-5-[[5-(4-chloro-2-fluorophenyl)furan-2-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFNO2S2/c1-2-7-20-16(21)15(24-17(20)23)9-11-4-6-14(22-11)12-5-3-10(18)8-13(12)19/h2-6,8-9H,1,7H2/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPDXASSSIBZIR-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)F)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)Cl)F)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-allyl-5-{[5-(4-chloro-2-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
3-allyl-5-{[5-(4-chloro-2-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one

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